3,5-Dinitrophenol
Overview
Description
3,5-Dinitrophenol (C6H4N2O5) is a dinitrophenol . It is a yellow crystalline solid with a molecular weight of 184.11 g/mol . It is soluble in ethanol, ether, chloroform, and benzene .
Synthesis Analysis
3,5-Dinitrophenol can be synthesized from 4-chloro-3,5-dinitroaniline . Other synthesis methods involve the use of 2-amino-5-nitropyridine with 2,4-dinitrophenol , and 2,3-, 2,5-, 3,4-, or 3,5-DNP .Molecular Structure Analysis
The molecular structure of 3,5-Dinitrophenol has been analyzed using various spectroscopic techniques . The structure was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1 H NMR, 13 C NMR and 15 N NMR) .Chemical Reactions Analysis
3,5-Dinitrophenol is more acidic than 4-nitrophenol . The increase in oxygen consumption diminishes with time .Physical And Chemical Properties Analysis
3,5-Dinitrophenol has a density of 1.6±0.1 g/cm3, a boiling point of 341.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 112 Å2, and a molar volume of 111.5±3.0 cm3 .Scientific Research Applications
Enzymic Reduction in Animal Tissues : Research conducted by Parker (1952) explored the enzymic reduction of dinitrophenol by rat-tissue homogenates, indicating a role in studying cellular metabolism and toxicology of substances like dinitrophenol in vitro (Parker, 1952).
Mitochondrial Oxidative Phosphorylation : Hsiao et al. (2005) discussed dinitrophenol's use as an insecticide and its historical use as a weight loss drug due to its ability to uncouple mitochondrial oxidative phosphorylation. This study highlights the toxicological aspects and dangers of dinitrophenol (Hsiao et al., 2005).
Obesity Treatment and Energy Homeostasis : Goldgof et al. (2014) investigated the chemical uncoupler 2,4-Dinitrophenol for its potential in treating obesity by increasing energy expenditure and reducing fat mass in mice, providing insights into its applications in metabolic research (Goldgof et al., 2014).
Ionization Constants in Water : Robinson et al. (1960) determined the thermodynamic ionization constants of 3,5-dinitrophenol in water, contributing to the understanding of its chemical properties in aqueous solutions (Robinson et al., 1960).
Thermogenic Drug for Survival in Cold Environments : Bachynsky (2006) described a testing program using 2,4-Dinitrophenol as a thermogenic drug to enhance survival in freezing environments, showing its potential in medical and survival applications (Bachynsky, 2006).
Adsorption from Aqueous Solutions : Barzoki et al. (2016) studied the efficiency of mesoporous carbon CMK-3 in adsorbing 2,4-dinitrophenol from water, which has implications for environmental remediation and wastewater treatment (Barzoki et al., 2016).
Radical-anions in Aqueous Solution : Telo and Shohoji (1998) examined the radical-anions of 3,5-dinitrophenol in aqueous solutions using EPR spectroscopy, providing insight into its chemical behavior under various pH conditions (Telo & Shohoji, 1998).
Therapeutic and Toxic Effects in Schizophrenia : Looney and Hoskins (1935) reported on the metabolic and therapeutic effects of 3,5-dinitro-ortho-cresol in treating schizophrenia, indicating its historical use in psychiatric treatment (Looney & Hoskins, 1935).
Effect on Mitosis and Nucleic Acid Synthesis : Chand and Roy (1981) investigated the effect of 2,4-dinitrophenol on mitosis, DNA, RNA, and protein synthesis in Nigella sativa, providing insights into its impact on cellular processes (Chand & Roy, 1981).
Safety And Hazards
Future Directions
The future directions of 3,5-Dinitrophenol research could involve further studies on its health effects, toxicokinetics, mechanisms of action, susceptible populations, biomarkers, chemical interactions, production, use, environmental fate, environmental releases, and environmental and biological monitoring data .
properties
IUPAC Name |
3,5-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMBNLWZFIWQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207318 | |
Record name | 3,5-Dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrophenol | |
CAS RN |
586-11-8 | |
Record name | 3,5-Dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.